Enhanced Lipophilicity vs N-Methyl Analog
The presence of the N-benzyl group in the target compound significantly increases its lipophilicity relative to its N-methyl analog. This is quantified by the calculated LogP (octanol-water partition coefficient). The target compound (CAS 1346597-56-5) has a predicted LogP of 3.84, whereas the N-methyl derivative Methyl 3-fluoro-4-(4-methylpiperazin-1-yl)benzoate (CAS 948018-58-4) has a predicted LogP of approximately 1.74 . A higher LogP correlates with increased membrane permeability, a critical parameter in the design of CNS-penetrant compounds.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 3.84 (ACD/LogP prediction) |
| Comparator Or Baseline | Methyl 3-fluoro-4-(4-methylpiperazin-1-yl)benzoate (CAS 948018-58-4) - LogP approx. 1.74 |
| Quantified Difference | Target compound is >2 LogP units higher |
| Conditions | ACD/Labs Percepta Platform - PhysChem Module prediction |
Why This Matters
This quantifies a significant difference in lipophilicity, which is a primary driver of a compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile, particularly its ability to cross biological membranes like the blood-brain barrier.
